4-(Pyrimidin-2-yl)butan-2-one
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Overview
Description
4-(Pyrimidin-2-yl)butan-2-one is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)butan-2-one typically involves the condensation of pyrimidine derivatives with butanone under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between pyrimidine and butanone, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine ketones.
Reduction: Reduction reactions can convert the compound into pyrimidine alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Pyrimidine ketones
Reduction: Pyrimidine alcohols
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
4-(Pyrimidin-2-yl)butan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Pyrimidine: The parent compound, which serves as a core structure for many derivatives.
2-(Pyridin-2-yl)pyrimidine: A similar compound with a pyridine ring fused to the pyrimidine core.
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-amine: Another derivative with a piperazine ring attached to the pyrimidine core.
Uniqueness: 4-(Pyrimidin-2-yl)butan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-pyrimidin-2-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)3-4-8-9-5-2-6-10-8/h2,5-6H,3-4H2,1H3 |
InChI Key |
BRSDHKGPVXWFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=NC=CC=N1 |
Origin of Product |
United States |
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